1h-[1,4]Diazepino[1,7-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78480-34-9 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1H-[1,4]diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-7H,8H2 |
InChI Key |
ZVCICQSMNBNHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h 1 2 Diazepino 1,7 a Benzimidazole Derivatives
Influence of Substituents on the Biological Activity of Fused Benzimidazole-Diazepine Systems
The biological activity of 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole derivatives is profoundly influenced by the nature, position, and orientation of substituents on both the benzimidazole (B57391) and diazepine (B8756704) moieties.
The benzimidazole portion of the molecule is a well-established pharmacophore, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov SAR studies on various benzimidazole-containing compounds indicate that modifications at the C2, C5, and C6 positions are particularly significant for modulating the pharmacological effect. nih.gov
C2-Position: Substitution at the C2-position of the benzimidazole ring can significantly impact activity. Introducing large, lipophilic groups such as phenyl or benzyl (B1604629) rings has been shown to enhance inhibitory activity in related benzimidazole derivatives. mdpi.com The electronic properties of these aryl substituents also play a role; electron-rich aldehydes used in synthesis can lead to different substitution patterns compared to electron-deficient ones, highlighting the sensitivity of this position to electronic effects. beilstein-journals.org
Table 1: Predicted Impact of Benzimidazole Moiety Substitutions on Biological Activity
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| C2 | Bulky, lipophilic groups (e.g., Phenyl, Benzyl) | Potential for increased activity | Enhances lipophilicity and can engage in hydrophobic interactions within a target's binding pocket. mdpi.com |
| C2 | Small alkyl groups | Likely lower activity | Reduced potential for significant hydrophobic or π-stacking interactions. |
| C5 / C6 | Electron-Withdrawing Groups (EWG) (e.g., Cl, NO₂, CF₃) | Often enhances potency | Modulates the electronic density of the aromatic system, potentially improving binding affinity. nih.gov |
| C5 / C6 | Electron-Donating Groups (EDG) (e.g., OCH₃, CH₃) | Variable; may decrease or alter activity | Alters electronic profile and may introduce steric hindrance or unfavorable interactions. |
The seven-membered mdpi.comnih.govdiazepine ring provides conformational flexibility and additional points for substitution, which are critical for orienting the molecule within a biological target. semanticscholar.orgbenthamscience.com While SAR data for the specific 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole system is limited, principles from related 1,4-diazepine and benzodiazepine (B76468) chemistry suggest key areas for modification. nih.gov
Derivatization of the diazepine ring can influence:
Conformational Preference: Substituents can lock the flexible seven-membered ring into a specific, lower-energy conformation, which may be the bioactive conformation required for target binding.
Solubility and Physicochemical Properties: The addition of polar or nonpolar groups can modulate the aqueous solubility and lipophilicity of the entire molecule, affecting its pharmacokinetic profile.
Direct Target Interactions: Substituents can act as new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic contacts) with the target protein, thereby increasing binding affinity and selectivity.
For instance, in a related series of 2,3,4,5-tetrahydro mdpi.commdpi.comdiazepino[1,2-a]benzimidazole derivatives, substitutions at the 11-position with groups like 4-chlorobenzyl or 4-fluoroacetanilide (B1213217) resulted in significant modulation of anxiolytic and analgesic activities, demonstrating the importance of this region for pharmacological effects. nih.gov
The presence of a bridgehead (or ring-junction) nitrogen atom is a defining structural feature of the 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole scaffold. rsc.org This structural motif is found in numerous bioactive natural products and synthetic compounds. nih.govnih.gov
Stereoelectronic Properties: The nitrogen atom at the ring junction influences the three-dimensional shape and electronic distribution of the molecule. Its lone pair of electrons contributes to the molecule's basicity and hydrogen-bonding potential.
Fusion Pattern: The specific [1,7-a] fusion pattern dictates a unique spatial relationship between the benzimidazole and diazepine rings. This geometry is distinct from other possible isomers (e.g., [1,2-a] or [4,5-a]) and is critical for determining how the molecule fits into a specific receptor or enzyme active site. The synthesis of specific polycyclic fused benzimidazoles with bridgehead nitrogens is a key strategy for accessing these unique chemical spaces. researchgate.net
Pharmacophore Elucidation for 1H-mdpi.comnih.govDiazepino[1,7-a]benzimidazole Analogues
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.netnih.gov For the 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole scaffold, a hypothetical pharmacophore model can be constructed based on its structural features and the SAR principles of its constituent parts.
Key pharmacophoric features would likely include:
Aromatic Ring (AR): The benzene (B151609) ring of the benzimidazole moiety, crucial for π-π stacking and hydrophobic interactions.
Hydrogen Bond Donor (HBD): The N-H group of the imidazole (B134444) ring is a critical hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The non-bridgehead nitrogen atom in the diazepine ring can act as a hydrogen bond acceptor.
Hydrophobic/Substituent Vectors (HY/V): Specific regions where substituents can be placed to enhance activity, such as the C2 position of the benzimidazole and various points on the diazepine ring. These vectors would point to specific hydrophobic pockets or interactive sites within the target.
Exclusion Volumes: Steric exclusion volumes can be defined to prevent mapping of compounds that would clash with the protein surface of a target. nih.gov
Such a model serves as a valuable tool in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity and guides the rational design of novel analogues. researchgate.net
Conformational Analysis and its Role in Defining Structure-Activity Relationships
The conformational flexibility of the seven-membered diazepine ring is a critical factor in the SAR of 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole derivatives. The ring can theoretically adopt several low-energy conformations, such as boat, chair, and twist-boat forms. However, the fusion to the rigid benzimidazole plane and the constraints imposed by the bridgehead nitrogen significantly limit this flexibility.
The specific conformation adopted by the molecule determines the spatial orientation of its substituents and pharmacophoric features. It is widely accepted that only one specific "bioactive conformation" is responsible for the interaction with a biological target. Therefore, understanding the conformational landscape is essential.
Substituents on the diazepine ring can influence the conformational equilibrium, stabilizing one conformer over others. For example, bulky substituents may favor a conformation that minimizes steric strain. The interplay between the energy of a given conformation and its ability to bind effectively to the target ultimately dictates the compound's potency. In related 1,4-diazepine systems, the existence of different tautomeric forms (e.g., 6H vs. 1H) and the ease of ring inversion can be influenced by substituents, further impacting their properties. researchgate.net
Rational Design Strategies for Enhanced Potency and Selectivity of 1H-mdpi.comnih.govDiazepino[1,7-a]benzimidazole Compounds
Rational drug design aims to develop new, potent, and selective compounds based on a thorough understanding of SAR, pharmacophore models, and ligand-target interactions. nih.govrug.nl For the 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole class, several strategies can be employed:
Scaffold Decoration: Based on established SAR, systematically introduce a variety of substituents at key positions (C2, C5/C6 of the benzimidazole; various positions on the diazepine ring) to probe the chemical space around the core structure. This can involve varying electronic properties, lipophilicity, and steric bulk to optimize target engagement.
Pharmacophore-Guided Design: Utilize the elucidated pharmacophore model as a template. New molecules can be designed de novo or sourced from databases to ensure they contain all the essential features in the correct 3D orientation. This approach can lead to the discovery of novel scaffolds with improved properties.
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be performed. This allows for the visualization of how different analogues fit into the binding site, revealing key interactions and identifying opportunities for improvement. This computational approach can predict which modifications are most likely to enhance binding affinity and selectivity, thereby prioritizing synthetic efforts. nih.gov
Bioisosteric Replacement: Replace certain functional groups with bioisosteres to improve potency or pharmacokinetic properties while maintaining the key interactions. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring with a thiophene, to fine-tune the molecule's characteristics.
By integrating these strategies, researchers can efficiently navigate the chemical space of 1H- mdpi.comnih.govdiazepino[1,7-a]benzimidazole derivatives to develop compounds with optimized therapeutic potential. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1h 1 2 Diazepino 1,7 a Benzimidazole
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental composition, which is crucial for confirming the molecular formula of a synthesized compound.
For 1H- researchgate.netDiazepino[1,7-a]benzimidazole, the expected molecular formula is C₁₁H₁₁N₃. The theoretical exact mass of the neutral molecule is 185.0953 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺.
The expected m/z for the [M+H]⁺ ion of 1H- researchgate.netDiazepino[1,7-a]benzimidazole would be 186.1031. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±0.0009 Da) of this theoretical mass would provide strong evidence to confirm the elemental composition of C₁₁H₁₂N₃⁺, thereby validating the molecular formula of the parent compound. Fourier transform mass spectrometers, such as Orbitrap or FT-ICR instruments, are commonly used for such precise measurements in pharmaceutical and chemical analysis. mdpi.comchimia.ch
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and structure of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework.
For 1H- researchgate.netDiazepino[1,7-a]benzimidazole, the ¹H NMR spectrum would reveal signals for the four aromatic protons on the benzo portion of the benzimidazole (B57391) ring, typically in the range of 7.0-8.0 ppm. The protons within the seven-membered diazepine (B8756704) ring would appear in the aliphatic region, with chemical shifts dependent on their proximity to the nitrogen atoms and the aromatic ring.
The ¹³C NMR spectrum would show distinct signals for all 11 carbon atoms in the molecule, including those in the aromatic system and the aliphatic diazepine ring. researchgate.net The assignment of these signals is made unambiguous through various 2D NMR techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons in the diazepine ring and within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the straightforward assignment of carbon signals attached to hydrogen atoms. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different fragments of the molecule, such as linking the protons of the diazepine ring to the quaternary carbons of the benzimidazole core, thus confirming the fused-ring structure. ugm.ac.idugm.ac.idresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. beilstein-journals.org This is essential for determining the conformation and stereochemistry of the flexible seven-membered diazepine ring.
Solid-State NMR: In cases where tautomerism or polymorphism is possible, solid-state NMR can provide crucial information by analyzing the compound in its crystalline state, where molecular motion is restricted. beilstein-journals.orgnih.gov This technique can distinguish between different tautomeric forms that might be averaged in solution. nih.gov
| Technique | Expected Information for 1H- researchgate.netDiazepino[1,7-a]benzimidazole |
| ¹H NMR | Signals for aromatic protons (~7.0-8.0 ppm) and aliphatic protons of the diazepine ring. |
| ¹³C NMR | Signals for all unique carbon atoms, both aromatic and aliphatic. |
| COSY | Reveals ¹H-¹H spin-spin coupling networks within the aromatic and diazepine rings. |
| HSQC | Correlates each proton with its directly attached carbon atom. |
| HMBC | Shows long-range ¹H-¹³C correlations, confirming the connectivity of the fused ring system. |
| NOESY | Provides through-space correlations to define the 3D conformation of the molecule. |
| Solid-State NMR | Characterizes the structure in the solid phase, useful for studying tautomerism and polymorphism. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups.
For 1H- researchgate.netDiazepino[1,7-a]benzimidazole, the IR and Raman spectra would be expected to show several characteristic bands:
N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the imidazole (B134444) portion of the benzimidazole ring.
Aromatic C-H Stretch: Signals typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ from the methylene (B1212753) groups in the diazepine ring.
C=N and C=C Stretches: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the conjugated benzimidazole ring system.
C-H Bending: Out-of-plane bending modes for the substituted benzene (B151609) ring appear in the fingerprint region (below 1000 cm⁻¹), providing further structural confirmation.
While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing the non-polar C=C bonds of the aromatic system and provides complementary information. researchgate.net Analysis of these vibrational modes offers a rapid and non-destructive method for verifying the key functional groups within the target molecule. capes.gov.brresearchgate.netrsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N / C=C Aromatic Stretch | 1450 - 1650 |
X-ray Crystallography for Absolute Configuration and Conformational Insights in the Solid State
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netsemanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise 3D model of the electron density can be generated.
This technique provides unambiguous information on:
Absolute Configuration: Confirms the exact spatial arrangement of atoms.
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into the electronic structure. nih.gov
Conformation: Reveals the exact conformation of the molecule in the crystal lattice, which is particularly important for understanding the shape of the flexible seven-membered diazepine ring. mdpi.com
Intermolecular Interactions: Shows how molecules pack in the solid state, revealing information about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. researchgate.net
For 1H- researchgate.netDiazepino[1,7-a]benzimidazole, an X-ray crystal structure would provide the ultimate proof of its chemical identity and offer valuable insights into its solid-state properties. frontiersin.org
Chromatographic Techniques (e.g., HPLC-MS) for Purity Assessment and Analysis of Reaction Mixtures
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. researchgate.net When coupled with a mass spectrometer (HPLC-MS), this method combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry. nih.govnih.gov
A typical analytical workflow for 1H- researchgate.netDiazepino[1,7-a]benzimidazole would involve:
Method Development: A reversed-phase HPLC method would be developed using a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, would be optimized to achieve good separation of the target compound from any impurities or starting materials. nih.gov
Purity Assessment: The purified compound is injected into the HPLC system. A single, sharp peak in the chromatogram indicates high purity. The area of this peak relative to the total area of all peaks can be used to quantify the purity, often aiming for >95% for research compounds.
Reaction Monitoring: Small aliquots of a reaction mixture can be analyzed by HPLC-MS over time. This allows chemists to track the consumption of reactants and the formation of the desired product, helping to optimize reaction conditions such as temperature and time. The mass spectrometer detector confirms the identity of the peaks by their mass-to-charge ratio.
This technique is crucial for ensuring that the material used in subsequent studies is of high purity and for developing efficient synthetic routes. jfda-online.com
Challenges and Future Directions in 1h 1 2 Diazepino 1,7 a Benzimidazole Research
Development of Highly Selective and Potent Analogues of 1H-mdpi.comdoi.orgDiazepino[1,7-a]benzimidazole
A primary challenge in the development of any new therapeutic scaffold is achieving high potency and selectivity for a specific biological target, thereby minimizing off-target effects. For the 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole core, future research will need to focus on extensive structure-activity relationship (SAR) studies to delineate the key structural features required for potent and selective biological activity.
Systematic modifications at various positions of the fused ring system will be crucial. For instance, SAR studies of other benzimidazole (B57391) derivatives have shown that substitutions at the N-1, C-2, C-5, and C-6 positions can significantly influence their anti-inflammatory and other pharmacological activities. nih.gov Applying this knowledge to the 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole scaffold, researchers can explore the introduction of a variety of substituents on both the benzimidazole and diazepine (B8756704) rings. The diazepine ring, in particular, offers multiple sites for substitution and its conformational flexibility can be modulated to optimize interactions with target proteins. chemisgroup.us
Key research objectives in this area will include:
Systematic derivatization: Synthesizing libraries of analogues with diverse substituents on the aromatic and diazepine portions of the molecule.
Target identification and validation: Identifying and validating specific protein targets (e.g., kinases, enzymes, receptors) with which these analogues interact.
Stereoselective synthesis: Developing methods for the stereoselective synthesis of chiral analogues, as different enantiomers often exhibit distinct biological activities and toxicological profiles.
Exploration of Novel Therapeutic Applications Beyond Established Biological Activities
While the benzimidazole core is associated with a broad spectrum of activities, the unique combination with a diazepine ring in 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole may unlock novel therapeutic applications. The established pharmacological profile of benzimidazoles includes anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory effects. nih.gov Similarly, diazepine derivatives are known for their diverse biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. doi.orgnih.gov
Future research should therefore venture beyond the known activities of the individual heterocyclic components and explore the potential of the fused system in new therapeutic areas. High-throughput screening of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole derivatives against a wide range of biological targets could reveal unexpected activities. For example, benzimidazole-triazole hybrids have been investigated for their potential as multi-target agents in cancer therapy, simultaneously inhibiting more than one target to overcome drug resistance. nih.gov A similar multi-target approach could be explored for derivatives of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole.
Potential new therapeutic areas to investigate include:
Neurodegenerative diseases: Given the CNS activity of many diazepine derivatives, exploring the potential of these compounds in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.
Metabolic disorders: Some benzimidazole derivatives have shown potential as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT-1), a target for obesity and diabetes. nih.gov
Parasitic diseases: Benzimidazoles are well-known anthelmintic agents, and novel derivatives could offer new treatment options against parasitic infections.
Innovative Synthetic Strategies for Scalability and Sustainability
The development of efficient, scalable, and sustainable synthetic routes is a critical challenge for the practical application of any new chemical scaffold. Traditional methods for the synthesis of benzimidazoles often involve harsh reaction conditions. nih.gov Future research in this area should focus on the development of modern synthetic methodologies for the construction of the 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole core.
Promising approaches include:
Green Chemistry: The use of environmentally benign solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis has been successfully applied to the preparation of other benzimidazole derivatives, often leading to shorter reaction times and higher yields. nih.gov The use of recyclable catalysts, such as zinc oxide nanoparticles, also represents a sustainable approach. nih.gov
Multi-component reactions: Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can significantly improve efficiency and reduce waste.
Flow chemistry: Continuous flow synthesis can offer advantages in terms of scalability, safety, and process control compared to traditional batch synthesis.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 1H-mdpi.comdoi.orgDiazepino[1,7-a]benzimidazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to the discovery and optimization of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole derivatives in several ways:
Predictive modeling: AI/ML models can be trained on existing data for benzimidazole and diazepine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of new, virtual analogues of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole. researchgate.net
De novo design: Generative AI models can design novel molecular structures based on the 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole scaffold with desired properties, expanding the accessible chemical space.
Virtual screening: Large virtual libraries of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole derivatives can be screened against computational models of biological targets to identify promising candidates for synthesis and experimental testing. researchgate.net
Synthesis planning: AI tools can assist in devising efficient synthetic routes for target molecules, potentially accelerating the synthesis of novel analogues.
Understanding Resistance Mechanisms and Overcoming Drug Resistance in Preclinical Models
Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. mdpi.com As derivatives of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole are developed and tested, it will be crucial to investigate potential mechanisms of drug resistance.
For example, in cancer, resistance to chemotherapy can arise from various mechanisms, including mutations in the drug target, increased drug efflux, and activation of alternative signaling pathways. Similarly, in infectious diseases, microorganisms can develop resistance through enzymatic degradation of the drug or mutations that prevent the drug from binding to its target.
Future research in this area should focus on:
Identifying resistance mechanisms: Using in vitro models, researchers can select for resistant cell lines or microorganisms and then use genomic and proteomic approaches to identify the mechanisms of resistance.
Designing resistance-breaking analogues: Once resistance mechanisms are understood, this knowledge can be used to design new analogues of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole that can overcome these mechanisms. For instance, if resistance is due to a specific mutation in the target protein, new analogues could be designed to bind to the mutated target.
Combination therapies: Investigating the use of 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole derivatives in combination with other drugs could be a strategy to prevent or overcome resistance.
By addressing these challenges and exploring these future directions, the scientific community can unlock the full therapeutic potential of the novel 1H- mdpi.comdoi.orgdiazepino[1,7-a]benzimidazole scaffold.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1H-[1,4]Diazepino[1,7-a]benzimidazole derivatives?
Answer:
A common approach involves cyclocondensation of precursors such as indole or benzimidazole derivatives with diazepine-forming reagents. For example, trifluoroacetic acid (TFA) is used to facilitate ring closure in cyclopenta[b][1,4]diazepino[6,7,1-hi]indole derivatives, achieving yields of 78–82% under controlled temperature (0–5°C) . Optimization includes solvent selection (e.g., dichloromethane for improved solubility) and purification via column chromatography with silica gel (60–120 mesh) .
Advanced: How can structural modifications of the diazepine ring influence 5-HT receptor binding affinity?
Answer:
Substitutions at positions 6 and 7 of the diazepine core enhance selectivity for 5-HT2C receptors. For instance, introducing a cyclopenta[b] moiety increases binding affinity (Ki = 12 nM) by stabilizing hydrophobic interactions with transmembrane helices . Computational docking (e.g., AutoDock Vina) and mutational studies (e.g., Ser<sup>3.36</sup> residue) validate these interactions . Contrastingly, bulky substituents at position 3 reduce activity due to steric hindrance .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- FT-IR (400–4000 cm<sup>-1</sup>): Identifies N-H stretches (3200–3400 cm<sup>-1</sup>) and aromatic C=C vibrations (1450–1600 cm<sup>-1</sup>) .
- <sup>1</sup>H-NMR (DMSO-d6): Key signals include diazepine protons at δ 3.8–4.2 ppm (multiplet) and benzimidazole protons at δ 7.2–7.9 ppm .
- UV-Vis : Absorbance peaks at 270–290 nm (π→π* transitions) confirm conjugation .
Advanced: How to resolve contradictory data on anticonvulsant vs. antipsychotic activity in derivatives?
Answer:
Discrepancies arise from divergent assay conditions (e.g., maximal electroshock vs. pentylenetetrazole models). Standardize protocols:
- Use male Sprague-Dawley rats (200–250 g) for in vivo anticonvulsant studies (ED50 calculation) .
- For antipsychotic activity, measure 5-HT2A/D2 receptor occupancy via radioligand binding ([[3]H]ketanserin and [[3]H]spiperone) .
Basic: What are the primary biological targets of this compound?
Answer:
- 5-HT receptors : High affinity for 5-HT2C (Ki = 15 nM) and moderate for 5-HT2A (Ki = 85 nM) .
- GABAA receptors : Modulation observed in benzodiazepine-like derivatives (EC50 = 1.2 μM) .
Advanced: How to design experiments to probe the compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS (t½ calculation) .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC50 values .
Basic: What computational tools predict the compound’s electronic properties?
Answer:
- DFT (B3LYP/6-311++G(d,p)) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps .
- Molecular Dynamics (GROMACS) : Simulates aqueous solubility and membrane permeability .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening : Pd/C (5 wt%) enhances hydrogenation efficiency (99% conversion) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time (2–5 min) .
Basic: What analytical methods validate compound stability under storage?
Answer:
- HPLC-DAD : Monitor degradation products (e.g., oxidation at N1) using a C18 column (ACN:H2O = 70:30) .
- TGA-DSC : Assess thermal stability (decomposition onset >200°C) .
Advanced: How to conduct SAR studies for antitumor activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
